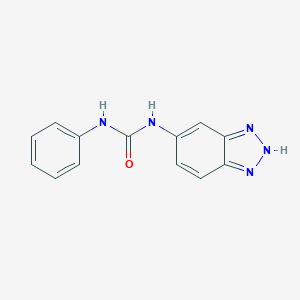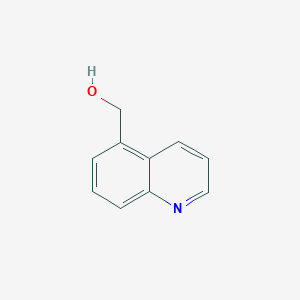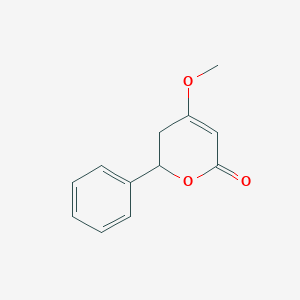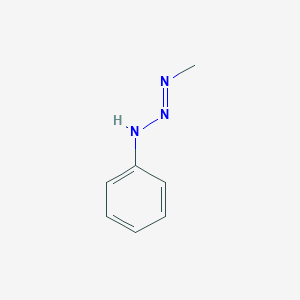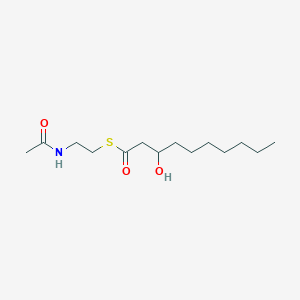
S-(2-acetamidoethyl) 3-hydroxydecanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-acetamidoethyl) 3-hydroxydecanethioate, also known as AEDH, is a thiol-reactive compound that has gained significant attention in scientific research. It is a synthetic compound that has shown potential in various applications, such as in the pharmaceutical industry, biochemistry, and biotechnology.
Aplicaciones Científicas De Investigación
S-(2-acetamidoethyl) 3-hydroxydecanethioate has been extensively studied for its potential applications in scientific research. It has been used as a thiol-reactive probe to detect and quantify thiol-containing proteins in biological samples. This compound has also been used to study the redox regulation of proteins and the role of thiol groups in protein function. Additionally, this compound has been used as a crosslinking agent to study protein-protein interactions.
Mecanismo De Acción
S-(2-acetamidoethyl) 3-hydroxydecanethioate reacts with thiol groups on proteins, forming a covalent bond between the thiol group and the this compound molecule. This reaction can lead to changes in protein structure and function, which can be studied to gain insight into the role of thiol groups in protein function and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases. This compound has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-(2-acetamidoethyl) 3-hydroxydecanethioate has several advantages for use in lab experiments. It is a highly specific thiol-reactive compound that can be used to selectively target thiol-containing proteins. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including the potential for non-specific reactions with other amino acids and the need for careful optimization of reaction conditions.
Direcciones Futuras
There are several future directions for research on S-(2-acetamidoethyl) 3-hydroxydecanethioate. One area of interest is the development of new methods for the detection and quantification of thiol-containing proteins using this compound. Additionally, this compound could be used to study the redox regulation of proteins in vivo. Finally, this compound could be used as a tool for the development of new therapeutics that target thiol-containing proteins.
Conclusion:
In conclusion, this compound is a thiol-reactive compound that has shown significant potential in scientific research. Its synthesis method has been optimized to provide high yields of this compound with minimal impurities. This compound has been extensively studied for its potential applications in scientific research, including as a thiol-reactive probe, a crosslinking agent, and an inhibitor of enzyme activity. This compound has several advantages for use in lab experiments, including its specificity and stability, but also has some limitations. Future research directions for this compound include the development of new methods for the detection and quantification of thiol-containing proteins and the use of this compound as a tool for the development of new therapeutics.
Métodos De Síntesis
S-(2-acetamidoethyl) 3-hydroxydecanethioate can be synthesized by reacting 3-mercapto-1-propanol with 3-chloropropionic acid in the presence of triethylamine. The resulting product is then reacted with N-acetyl ethylenediamine to yield this compound. The synthesis method has been optimized to provide high yields of this compound with minimal impurities.
Propiedades
| 15469-78-0 | |
Fórmula molecular |
C14H27NO3S |
Peso molecular |
289.44 g/mol |
Nombre IUPAC |
S-(2-acetamidoethyl) 3-hydroxydecanethioate |
InChI |
InChI=1S/C14H27NO3S/c1-3-4-5-6-7-8-13(17)11-14(18)19-10-9-15-12(2)16/h13,17H,3-11H2,1-2H3,(H,15,16) |
Clave InChI |
AKKZYNFGIOAWKB-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC(=O)SCCNC(=O)C)O |
SMILES canónico |
CCCCCCCC(CC(=O)SCCNC(=O)C)O |
Sinónimos |
3-hydroxydecanoic acid N-acetylcysteamine thioester 3-hydroxydecanoic acid N-acetylcysteamine thioester, (+-)-isomer 3-hydroxydecanoic acid N-acetylcysteamine thioester, (R)-isomer 3-OHDA-NACS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


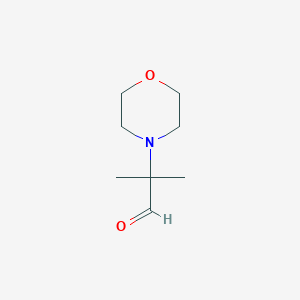
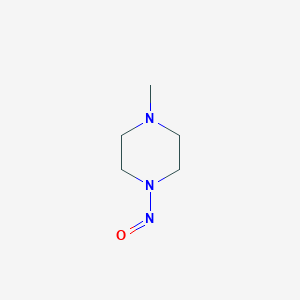

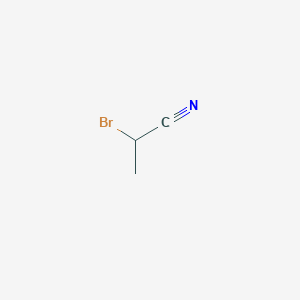


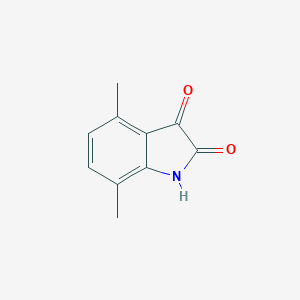
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
